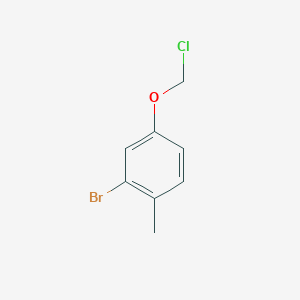
2-Bromo-4-(chloromethoxy)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(chloromethoxy)-1-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chloromethoxy group at the fourth position, and a methyl group at the first position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethoxy)-1-methylbenzene typically involves the bromination and chloromethoxylation of 1-methylbenzene (toluene). One common method includes the following steps:
Bromination: Toluene is brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 2-bromo-1-methylbenzene.
Chloromethoxylation: The 2-bromo-1-methylbenzene is then reacted with chloromethyl methyl ether (ClCH2OCH3) in the presence of a base like sodium hydride (NaH) to introduce the chloromethoxy group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(chloromethoxy)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-substituted-4-(chloromethoxy)-1-methylbenzenes.
Oxidation: Formation of 2-bromo-4-(chloromethoxy)benzoic acid.
Reduction: Formation of 4-(chloromethoxy)-1-methylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-4-(chloromethoxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(chloromethoxy)-1-methylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.
2-Bromo-4-chloroacetophenone: Similar structure but with an acetyl group instead of a methyl group.
2-Bromo-4-chloroanisole: Similar structure but with a methoxy group instead of a chloromethoxy group.
Uniqueness
2-Bromo-4-(chloromethoxy)-1-methylbenzene is unique due to the presence of both bromine and chloromethoxy substituents on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H8BrClO |
|---|---|
Peso molecular |
235.50 g/mol |
Nombre IUPAC |
2-bromo-4-(chloromethoxy)-1-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-6-2-3-7(11-5-10)4-8(6)9/h2-4H,5H2,1H3 |
Clave InChI |
WGPBPAMHUWIQIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



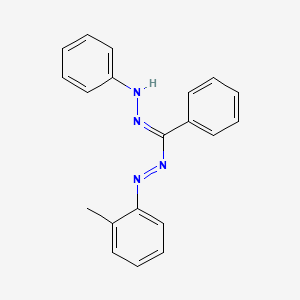
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)

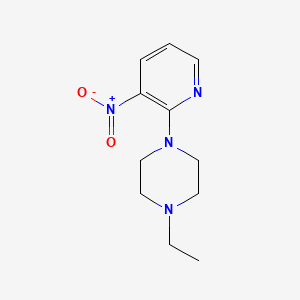
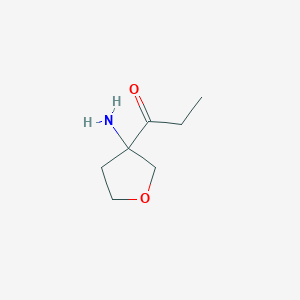
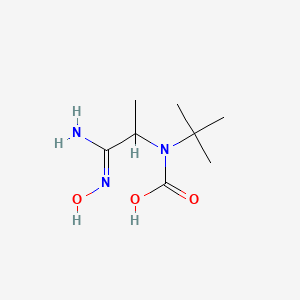



![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
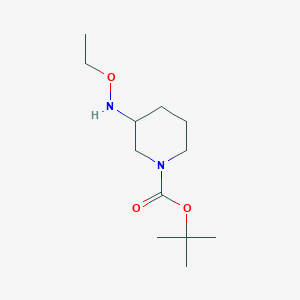
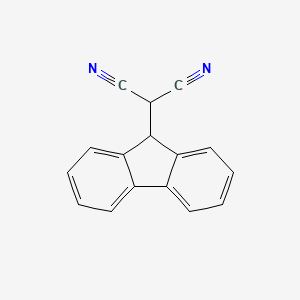
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
